
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a novel organic compound that integrates the unique functionalities of pyrazole, oxadiazole, and acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formation of 1-ethyl-1H-pyrazole: : The synthesis usually begins with the formation of 1-ethyl-1H-pyrazole through ethylation of pyrazole under basic conditions.
Synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: : This is typically achieved by reacting 1-ethyl-1H-pyrazole with suitable nitrile oxide precursors to form the oxadiazole ring.
Formation of the final product: : The key step involves linking the oxadiazole intermediate to 4-methoxyphenylacetic acid via amide bond formation, often using coupling reagents like EDCI/HOBt in the presence of a base.
Industrial Production Methods
While laboratory synthesis provides precise control over the reaction conditions and yields, industrial production typically scales up these processes and optimizes them for cost-efficiency and safety. High-performance reactors and continuous flow chemistry are often employed to maintain high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : It can be subject to oxidative cleavage at the methoxyphenyl and pyrazole moieties under strong oxidizing conditions.
Reduction: : Selective reduction of the oxadiazole ring can be achieved using hydrogenation techniques.
Substitution: : The acetamide group can undergo nucleophilic substitution with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation products: : Corresponding carboxylic acids or alcohols.
Reduction products: : Reduced derivatives of the oxadiazole ring.
Substitution products: : Varied acetamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound's unique structural features make it a valuable building block in synthetic organic chemistry, allowing for the development of diverse derivatives with potential pharmaceutical applications.
Biology
In biological studies, it can serve as a molecular probe to investigate enzyme interactions or as a scaffold for designing bioactive molecules.
Medicine
Potential therapeutic applications include its role as a lead compound in drug discovery, particularly for its anti-inflammatory and analgesic properties.
Industry
In the material sciences, it can be used in the development of advanced polymers or as a precursor for functional materials with unique electronic properties.
Mecanismo De Acción
The biological activity of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is often attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxadiazole moieties are known to engage in hydrogen bonding and hydrophobic interactions, influencing the compound's binding affinity and specificity.
Comparación Con Compuestos Similares
Compared to other pyrazole-based compounds, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide offers enhanced stability and a more diverse range of functional group modifications, making it a versatile compound in synthetic chemistry.
Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methylphenyl)acetamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-chlorophenyl)acetamide
Propiedades
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-3-22-11-13(9-19-22)17-20-16(25-21-17)10-18-15(23)8-12-4-6-14(24-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSABIFURUKNOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)
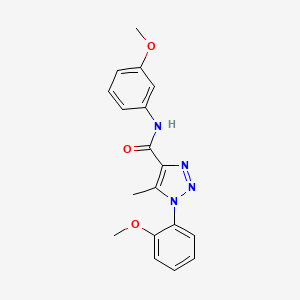
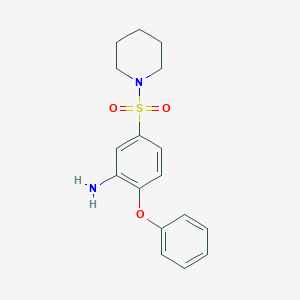
![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)
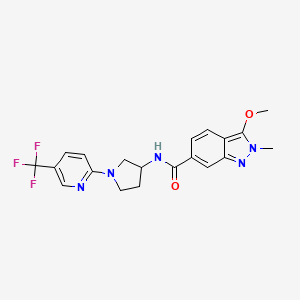

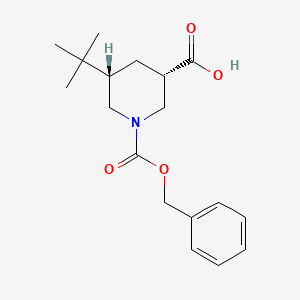
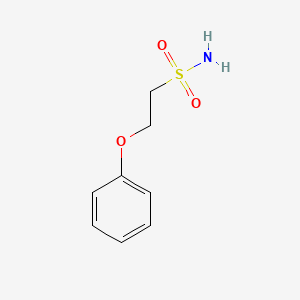
![ethyl 12-hydroxy-4,5-dimethyl-2-oxo-6,10-dithia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-triene-12-carboxylate](/img/structure/B2487935.png)
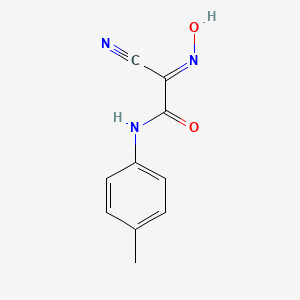
![(2E)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}prop-2-enenitrile](/img/structure/B2487938.png)
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-4-phenylbutan-1-one](/img/structure/B2487941.png)

